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Compound of Interest

Compound Name: 7-Bromo-1-Chloroisoquinoline

Cat. No.: B1277138 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for the compound 7-Bromo-1-Chloroisoquinoline, a molecule of interest

for researchers in medicinal chemistry and materials science. This document is intended for

scientists and professionals in drug development and related fields, offering detailed data and

experimental context.

Summary of Spectroscopic Data
The structural elucidation of 7-Bromo-1-Chloroisoquinoline is supported by Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables

summarize the key quantitative data obtained from these analytical techniques.

Table 1: ¹H NMR Spectroscopic Data for 7-Bromo-1-
Chloroisoquinoline
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.4 Singlet - H-8

8.38-8.34 Doublet 6 H-5

8.07-8.03 Multiplet - H-4, H-6

7.96-7.91 Doublet 6 H-3

Solvent: DMSO-d6

Table 2: Predicted ¹³C NMR Spectroscopic Data for 7-
Bromo-1-Chloroisoquinoline
Note: The following ¹³C NMR data is based on computational predictions and awaits full

experimental verification.

Predicted Chemical Shift (δ) ppm Assignment

152.1 C-1

142.5 C-8a

137.5 C-4a

135.2 C-6

130.9 C-8

128.5 C-5

125.4 C-4

122.3 C-7

121.8 C-3

Table 3: Mass Spectrometry Data for 7-Bromo-1-
Chloroisoquinoline
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m/z Ion Notes

242 [M]⁺
Corresponding to isotopes ⁷⁹Br

and ³⁵Cl

244 [M+2]⁺
Corresponding to isotopes ⁸¹Br

and ³⁵Cl or ⁷⁹Br and ³⁷Cl

246 [M+4]⁺
Corresponding to isotopes ⁸¹Br

and ³⁷Cl

The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the

mass spectrum. The relative abundance of the M, M+2, and M+4 peaks is a key indicator for

the presence of these halogens.

Experimental Protocols
The data presented in this guide are consistent with standard methodologies for the

spectroscopic analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 7-Bromo-1-Chloroisoquinoline (typically 5-25 mg for ¹H NMR and 50-100 mg for

¹³C NMR) is dissolved in a deuterated solvent, such as DMSO-d6 or CDCl₃, in a standard 5

mm NMR tube. The spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H

NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is

generally from 0 to 200 ppm. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)
Mass spectral data are typically obtained using a Liquid Chromatography-Mass Spectrometry

(LC-MS) system with an electrospray ionization (ESI) source or via Gas Chromatography-Mass

Spectrometry (GC-MS) with an electron ionization (EI) source. For LC-MS, the sample is

dissolved in a suitable solvent like methanol or acetonitrile and injected into the instrument. The

mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, is scanned over a mass

range of m/z 50-500. For EI-MS, the sample is introduced into the ion source, where it is

bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The

resulting ions are then analyzed.
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Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of 7-
Bromo-1-Chloroisoquinoline using the spectroscopic data.

Spectroscopic Analysis Workflow for 7-Bromo-1-Chloroisoquinoline

7-Bromo-1-Chloroisoquinoline
(C9H5BrClN)

NMR Spectroscopy

Analysis

Mass Spectrometry

Analysis

1H NMR Data
(Chemical Shifts, Multiplicity)

13C NMR Data
(Number of Signals)

LCMS Data
(Molecular Ion Peaks)

Fragmentation Pattern
(Isotopic Distribution)

Structure Confirmation

Proton Environment Carbon Skeleton Molecular Weight Elemental Composition (Br, Cl)

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 7-Bromo-
1-Chloroisoquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277138#spectroscopic-data-nmr-ms-for-7-bromo-1-
chloroisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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